2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide
Description
This compound is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 2-methoxyphenoxy-substituted but-2-yn-1-yl linker. The 2,5-dioxopyrrolidin-1-yl moiety is a common pharmacophore in protease inhibitors and neuroactive agents, while the alkynyl phenoxy group may enhance membrane permeability or target-specific binding. Synthesis likely involves coupling 2-(2,5-dioxopyrrolidin-1-yl)acetic acid with a propargylamine intermediate under activation (e.g., HATU/DIPEA), as seen in analogous protocols .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-23-13-6-2-3-7-14(13)24-11-5-4-10-18-15(20)12-19-16(21)8-9-17(19)22/h2-3,6-7H,8-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUJOGTUCLPHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 2,5-dioxopyrrolidinone ring.
Attachment of the Acetamide Group: The acetamide group is introduced through an amidation reaction, often using acetic anhydride or acetyl chloride as reagents.
Introduction of the Methoxyphenoxy Butynyl Chain: This step involves the coupling of a methoxyphenol derivative with a butynyl halide under basic conditions, followed by attachment to the pyrrolidinone-acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the butynyl chain to a butenyl or butyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes or receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogs in Thiadiazole and Phenoxy Acetamide Derivatives
lists structurally related acetamides with 1,3,4-thiadiazole-2-yl cores and phenoxy substituents (e.g., compounds 5k, 5l, 5m). Key comparisons include:
Key Observations :
- The target compound replaces the thiadiazole core with a pyrrolidinedione ring, likely altering electronic properties and hydrogen-bonding capacity.
- Melting points for thiadiazole analogs range from 135–140°C, suggesting moderate crystallinity, whereas the target compound’s melting point remains uncharacterized.
Pyrrolidinedione-Containing Analogs
Compound 3 from , (E)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-((4-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)phenyl)diazenyl)phenyl)acetamide, shares the 2,5-dioxopyrrolidin-1-yl group but incorporates an azo-phenyl linker. Key differences:
- Bioactivity: Compound 3’s diazenyl group implies applications in photodynamic therapy or enzyme inhibition, whereas the target compound’s alkynyl phenoxy group may favor CNS permeability.
Hypoglycemic Acetamide Derivatives
describes 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides with hypoglycemic activity. Comparisons include:
- Structural: The target compound lacks the thiazolidinedione moiety (a PPARγ agonist motif) but retains the 2-methoxyphenoxy group, which may influence glucose metabolism.
- Activity : Thiazolidinedione derivatives in show significant hypoglycemic effects in mice (e.g., reduced blood glucose by 40–60% at 50 mg/kg). The target compound’s pyrrolidinedione group could modulate proteases involved in insulin signaling but requires empirical validation .
Patent-Based Acetamide Derivatives
lists quinoline-linked acetamides with piperidin-4-ylidene and halogenated benzyloxy groups (e.g., N-(4-(3-bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide). These compounds emphasize kinase or receptor tyrosine kinase inhibition, diverging from the target compound’s likely protease-targeting design .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a member of the class of dioxopyrrolidine derivatives, which have been investigated for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a dioxopyrrolidine core, which is known for its ability to interact with various biological targets.
Pharmacological Properties
Research indicates that compounds containing the dioxopyrrolidine structure exhibit a range of biological activities, including:
1. Anticonvulsant Activity
Studies have shown that related compounds demonstrate significant anticonvulsant properties. For instance, a hybrid compound derived from dioxopyrrolidine exhibited protective effects in various seizure models, suggesting that similar derivatives may also possess anticonvulsant activity .
2. Antinociceptive Effects
Dioxopyrrolidine derivatives have been reported to exhibit antinociceptive effects in pain models. The mechanism is believed to involve the modulation of sodium/calcium currents and TRPV1 receptor antagonism .
3. Antimicrobial Activity
The presence of the acetamide functional group in this compound suggests potential antimicrobial properties. Some studies have indicated that dioxopyrrolidine derivatives can inhibit both bacterial and fungal growth .
The biological activity of this compound is likely mediated through multiple mechanisms:
1. Enzyme Inhibition
Compounds with similar structures have been shown to act as enzyme inhibitors, potentially affecting pathways involved in inflammation and pain signaling.
2. Receptor Modulation
The interaction with TRPV1 receptors and modulation of ion channels may contribute to its analgesic effects.
Study 1: Anticonvulsant Activity
In a study examining various dioxopyrrolidine derivatives, compound 22 , structurally related to our target compound, demonstrated significant anticonvulsant activity with an ED50 value of 23.7 mg/kg in the maximal electroshock test . This suggests that our compound may also possess similar properties.
Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial activity of dioxopyrrolidine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study indicated that modifications to the methoxy group enhanced the efficacy against certain pathogens .
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
